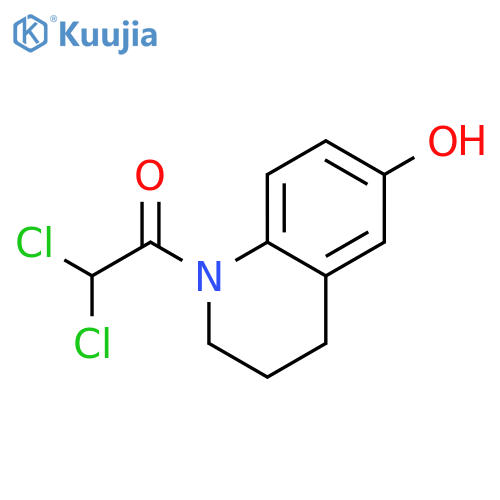Cas no 62265-67-2 (1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol)

62265-67-2 structure
商品名:1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol
CAS番号:62265-67-2
MF:C11H11NO2Cl2
メガワット:260.11654
CID:519889
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol 化学的及び物理的性質
名前と識別子
-
- 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol
-
計算された属性
- せいみつぶんしりょう: 259.01700
じっけんとくせい
- PSA: 40.54000
- LogP: 2.54010
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D431785-50mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 50mg |
$ 391.00 | 2023-09-07 | ||
| A2B Chem LLC | AG72606-50mg |
2,2-Dichloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone |
62265-67-2 | >95% | 50mg |
$337.00 | 2024-04-19 | |
| TRC | D431785-25mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 25mg |
$ 218.00 | 2023-09-07 | ||
| TRC | D431785-100 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 100MG |
$ 615.00 | 2022-01-09 | ||
| TRC | D431785-250 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 250MG |
$ 1355.00 | 2022-01-09 | ||
| TRC | D431785-50 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 50mg |
$ 320.00 | 2022-01-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664732-50mg |
2,2-Dichloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one |
62265-67-2 | 98% | 50mg |
¥2093.00 | 2024-05-06 | |
| TRC | D431785-100mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 100mg |
$ 753.00 | 2023-09-07 | ||
| TRC | D431785-25 mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 25mg |
$ 175.00 | 2022-01-09 | ||
| TRC | D431785-10mg |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol |
62265-67-2 | 10mg |
$164.00 | 2023-05-18 |
1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
62265-67-2 (1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 307-59-5(perfluorododecane)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
